molecular formula C20H16F4N2O6 B10934744 Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate

Cat. No.: B10934744
M. Wt: 456.3 g/mol
InChI Key: BTWAMYSJWQABAZ-UHFFFAOYSA-N
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Description

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and fluorinated alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorinated Intermediate: This involves the reaction of a fluorinated alkyl halide with an appropriate nucleophile to form the fluorinated intermediate.

    Coupling with Aniline Derivative: The fluorinated intermediate is then coupled with a methoxycarbonyl aniline derivative under suitable conditions to form the desired product.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl chain or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The fluorinated alkyl chain and the aromatic ring allow for strong interactions with hydrophobic pockets in proteins or enzymes. The ester and amide groups can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate is unique due to its combination of functional groups and fluorinated alkyl chain. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16F4N2O6

Molecular Weight

456.3 g/mol

IUPAC Name

methyl 4-[[2,2,3,3-tetrafluoro-4-(4-methoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C20H16F4N2O6/c1-31-15(27)11-3-7-13(8-4-11)25-17(29)19(21,22)20(23,24)18(30)26-14-9-5-12(6-10-14)16(28)32-2/h3-10H,1-2H3,(H,25,29)(H,26,30)

InChI Key

BTWAMYSJWQABAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F)(F)F

Origin of Product

United States

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